
5,6-Dimethyl-2-phenyl-1,2-dihydropyridine-3,3,4,4-tetracarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Dimethyl-2-phenyl-1,2-dihydropyridine-3,3,4,4-tetracarbonitrile is a complex organic compound that belongs to the class of dihydropyridines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-2-phenyl-1,2-dihydropyridine-3,3,4,4-tetracarbonitrile typically involves a multi-step process. One common method is the Hantzsch synthesis, which involves the cyclocondensation of acetoacetic ester, aldehyde, and ammonia . The reaction is carried out under controlled conditions, often in the presence of a catalyst and a solvent such as ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.
化学反応の分析
Types of Reactions
5,6-Dimethyl-2-phenyl-1,2-dihydropyridine-3,3,4,4-tetracarbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can convert the dihydropyridine ring to a pyridine ring.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced into the molecule under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include methanesulfonic acid and sodium nitrite.
Reduction: Hydrogen sources such as diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine derivatives, while reduction can produce various dihydropyridine derivatives.
科学的研究の応用
5,6-Dimethyl-2-phenyl-1,2-dihydropyridine-3,3,4,4-tetracarbonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of biologically active compounds.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and catalysts.
作用機序
The mechanism of action of 5,6-Dimethyl-2-phenyl-1,2-dihydropyridine-3,3,4,4-tetracarbonitrile involves its interaction with molecular targets and pathways. The compound can act as a hydrogen source in reductive amination and conjugate reduction reactions . It may also interact with enzymes and receptors, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
- Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate
- 2,6-Dimethyl-4-(4-nitrophenyl)pyridine-3,5-dicarboxylate
- 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid
Uniqueness
5,6-Dimethyl-2-phenyl-1,2-dihydropyridine-3,3,4,4-tetracarbonitrile is unique due to its specific substitution pattern and the presence of multiple nitrile groups
特性
CAS番号 |
185459-63-6 |
|---|---|
分子式 |
C17H13N5 |
分子量 |
287.32 g/mol |
IUPAC名 |
5,6-dimethyl-2-phenyl-1,2-dihydropyridine-3,3,4,4-tetracarbonitrile |
InChI |
InChI=1S/C17H13N5/c1-12-13(2)22-15(14-6-4-3-5-7-14)17(10-20,11-21)16(12,8-18)9-19/h3-7,15,22H,1-2H3 |
InChIキー |
USYBURAVLAKZOC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(NC(C(C1(C#N)C#N)(C#N)C#N)C2=CC=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


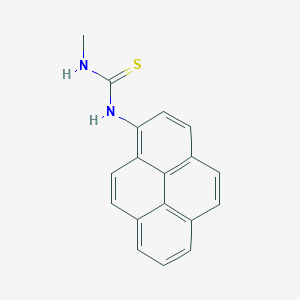
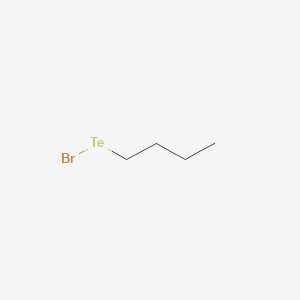
![3,3-Diphenyl-3H-pyrano[3,2-f]quinoline](/img/structure/B14262301.png)
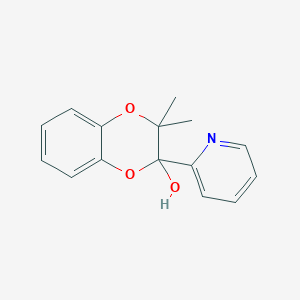
![4-[(Butylsulfanyl)methyl]-1,3-dioxolane](/img/structure/B14262307.png)
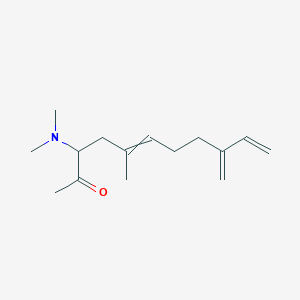
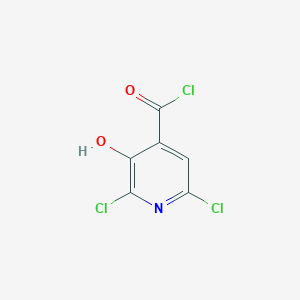
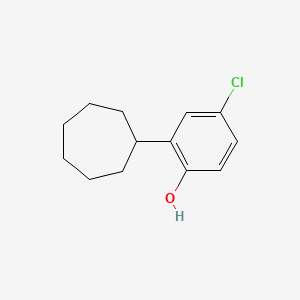
![2-{[3-(Pentadec-8-en-1-yl)phenoxy]methyl}oxirane](/img/structure/B14262344.png)
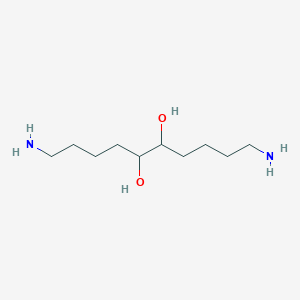
![4-[Bis(4-hydroxy-3,5-dimethylphenyl)methyl]benzene-1,2-diol](/img/structure/B14262356.png)
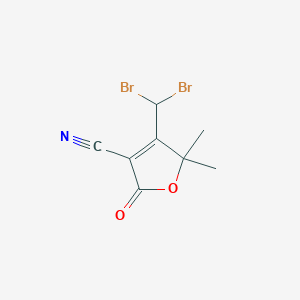
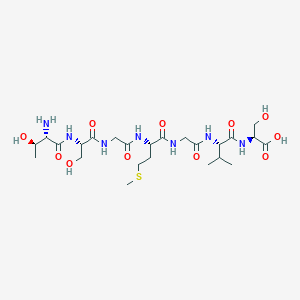
![Benzoic acid, 2-[(cyanothioxomethyl)amino]-, methyl ester](/img/structure/B14262381.png)
